EMD 53998

Vue d'ensemble

Description

EMD-53998 est un agent cardiotonique qui améliore la contractilité myocardique. Il agit à la fois comme un inhibiteur de la phosphodiestérase III (PDE III) et comme un sensibilisateur du calcium. En augmentant la contractilité myocardique, EMD-53998 réduit la consommation d'énergie et diminue le risque d'induire des arythmies .

Analyse Des Réactions Chimiques

EMD-53998 subit probablement diverses réactions chimiques. Bien que les détails exacts manquent, nous pouvons déduire qu'il interagit avec les enzymes phosphodiestérases (PDE) et les voies liées au calcium. Les réactifs et les conditions courants pour ces réactions restent non spécifiés.

4. Applications de la recherche scientifique

Le composé trouve des applications dans diverses disciplines scientifiques :

Chimie : Le rôle d'EMD-53998 en tant qu'inhibiteur de la PDE III contribue à notre compréhension de la régulation enzymatique.

Biologie : Son impact sur la fonction myocardique peut aider la recherche cardiovasculaire.

Médecine : Le potentiel d'EMD-53998 dans le traitement des affections cardiaques justifie des recherches plus approfondies.

Industrie : La production industrielle souligne son utilité pratique.

5. Mécanisme d'action

Le mécanisme d'action d'EMD-53998 implique :

Inhibition de la PDE III : En inhibant la PDE III, il augmente l'AMP cyclique (AMPc) intracellulaire, ce qui conduit à une contractilité accrue.

Sensibilisation au calcium : Il sensibilise les myofilaments cardiaques au calcium, améliorant la force contractile.

Applications De Recherche Scientifique

The compound finds applications across scientific disciplines:

Chemistry: EMD-53998’s role as a PDE III inhibitor contributes to our understanding of enzyme regulation.

Biology: Its impact on myocardial function may aid cardiovascular research.

Medicine: EMD-53998’s potential in treating heart conditions warrants further investigation.

Industry: Industrial production underscores its practical utility.

Mécanisme D'action

EMD-53998’s mechanism involves:

PDE III Inhibition: By inhibiting PDE III, it increases intracellular cyclic AMP (cAMP), leading to enhanced contractility.

Calcium Sensitization: It sensitizes cardiac myofilaments to calcium, improving contractile force.

Comparaison Avec Des Composés Similaires

Malheureusement, aucune donnée de comparaison directe n'est disponible ici. Les chercheurs peuvent explorer des composés connexes pour comprendre l'unicité d'EMD-53998.

Composés similaires :- (+)-EMD 57033 (apparenté à EMD-53998)

Méthodes De Préparation

Malheureusement, les voies de synthèse et les conditions de réaction spécifiques pour EMD-53998 ne sont pas facilement disponibles dans les informations fournies. Cependant, son utilisation dans la production industrielle suggère son importance pratique.

Activité Biologique

EMD 53998, a thiadiazinone derivative, is recognized for its significant biological activity as a positive inotropic agent. This compound primarily enhances the calcium sensitivity of cardiac myofilaments, leading to increased contractility of the heart muscle. This article delves into its mechanisms of action, effects on cardiac function, and comparative studies with other inotropic agents.

This compound acts through several mechanisms that primarily involve the modulation of calcium (Ca²⁺) dynamics within cardiac cells:

- Calcium Sensitization : this compound increases the sensitivity of contractile proteins to Ca²⁺, enhancing myocardial contraction without proportionately increasing intracellular Ca²⁺ levels. This mechanism is crucial for improving cardiac output, especially in failing hearts where Ca²⁺ handling is impaired .

- Phosphodiesterase Inhibition : The compound also exhibits phosphodiesterase III inhibitory activity, which can lead to elevated cyclic AMP levels. This dual action—sensitizing myofilaments and inhibiting phosphodiesterase—contributes to its positive inotropic effects .

Calcium Sensitivity and Contractility

A series of studies have demonstrated the effects of this compound on isolated cardiac tissues:

- In Skinned Cardiac Fibers : Research indicated that this compound significantly increased the Ca²⁺ sensitivity in skinned fibers from porcine ventricles. The pCa50 (the negative logarithm of the Ca²⁺ concentration required for half-maximal activation) improved with EMD treatment, confirming its role as a potent sensitizer .

- In Intact Cardiac Muscle : In experiments on isolated ferret papillary muscles, this compound increased developed tension by approximately 230% with only an 85% increase in aequorin light transients (a measure of intracellular Ca²⁺). This disparity highlights its efficiency in enhancing contractility without excessive Ca²⁺ overload, reducing the risk of arrhythmias .

Optical Isomers

The optical isomers of this compound exhibit distinct pharmacological profiles:

- (+)-EMD 57033 : Demonstrates a significant positive inotropic effect associated with prolonged twitch duration and reduced amplitude of the Ca²⁺ transient, indicating a primary mechanism through Ca²⁺ sensitization.

- (-)-EMD 57439 : Exhibits less pronounced inotropic effects but increases the amplitude of the Ca²⁺ transient, suggesting a mechanism more reliant on phosphodiesterase inhibition .

Data Summary

Clinical Implications in Heart Failure

Research indicates that this compound may offer therapeutic benefits for patients with heart failure by improving myocardial contractility without significantly increasing intracellular calcium levels. This characteristic is particularly advantageous as it minimizes the risk of calcium overload and associated arrhythmias, common complications in heart failure management .

Propriétés

IUPAC Name |

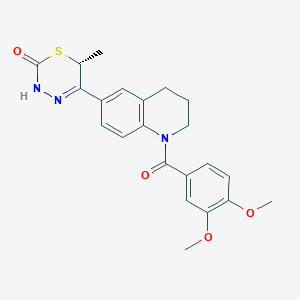

5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S/c1-13-20(23-24-22(27)30-13)15-6-8-17-14(11-15)5-4-10-25(17)21(26)16-7-9-18(28-2)19(12-16)29-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLRMTJLQCLMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=NNC(=O)S1)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923274 | |

| Record name | (3,4-Dimethoxyphenyl)[6-(2-hydroxy-6-methyl-6H-1,3,4-thiadiazin-5-yl)-3,4-dihydroquinolin-1(2H)-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120223-04-3, 147527-31-9, 148714-88-9 | |

| Record name | EMD 53998 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120223043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EMD 57033 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147527319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EMD 57439 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148714889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3,4-Dimethoxyphenyl)[6-(2-hydroxy-6-methyl-6H-1,3,4-thiadiazin-5-yl)-3,4-dihydroquinolin-1(2H)-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMD-53998 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L67D8JK8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EMD-53998, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U8DR83SGS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EMD-53998, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q66R347ATA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.